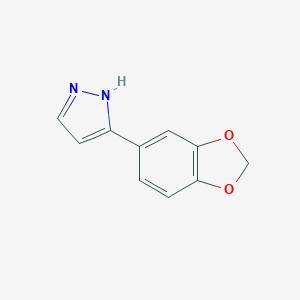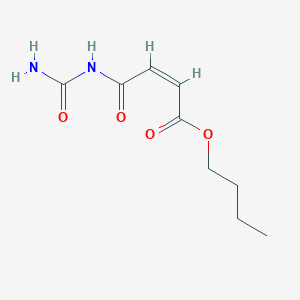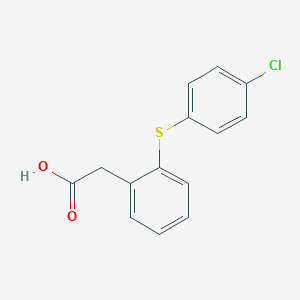
2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid
Overview
Description
“2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid” is a chemical compound with the molecular formula C14H11ClO2S . It has a molecular weight of 278.75400 . The compound is also known by other synonyms such as “2-[(4-Chlorophenyl)thio]benzeneacetic acid” and "2-[(4-CHLOROPHENYL)THIO]-BENZENEACETIC ACID" .
Molecular Structure Analysis
The molecular structure of “2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid” consists of a two phenyl rings connected by a sulfur atom, with an acetic acid group attached to one of the phenyl rings . The chlorine atom is attached to one of the phenyl rings .Physical And Chemical Properties Analysis
The compound has a density of 1.37±0.1 g/cm3, a boiling point of 434.4±35.0 °C, and a melting point of 116 °C . It has a LogP value of 4.11830, indicating its lipophilicity .Scientific Research Applications
Enzyme Inhibition and Pharmacological Profile
- 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid, a related compound, is known for inhibiting cyclo-oxygenase and 5-lipoxygenase enzymes. This compound shows potential in treating inflammation, pain, fever, asthma, and inhibiting platelet aggregation without causing gastrointestinal damage in animal models (Laufer et al., 1994).
Synthesis Techniques and Chemical Transformations
- The compound has been involved in Friedel–Crafts acylation reactions under microwave heating, showing a significant increase in yield compared to conventional heating methods. These reactions are vital for producing various ketones (Mahdi et al., 2011).
- Photochemical reactions of similar compounds lead to the formation of thiazoles, thiazolines, and benzonitriles, providing insights into potential synthetic pathways and mechanistic aspects of these transformations (Suzuki et al., 1976).
Biological Activities and Potential Applications
- Derivatives of phenylthiophen, structurally related to the compound , have been explored for their potential biological activities, including antimicrobial properties (Beaton et al., 1976).
- Mesoionic compounds derived from similar chlorophenyl compounds have shown inhibition of enzymes like monoamine oxidase and succinate dehydrogenase, anti-convulsant, and antibacterial activities (2022).
- Organotin(IV) derivatives of related compounds have been synthesized and characterized for their antibacterial and antifungal activities, highlighting their biological significance (Ali et al., 2002).
Antimicrobial and Antitubercular Activities
- Novel phenoxyacetic acid derivatives structurally akin to the compound of interest have been synthesized and found effective against Mycobacterium tuberculosis, indicating potential antimycobacterial applications (Ali & Shaharyar, 2007).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZICWIASCZNZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335236 | |
| Record name | {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid | |
CAS RN |
13459-62-6 | |
| Record name | {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



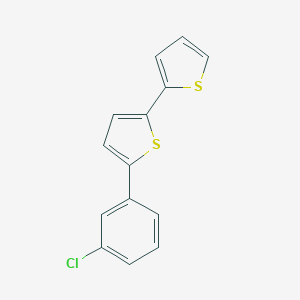
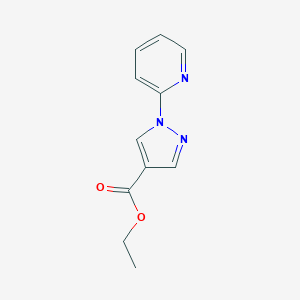
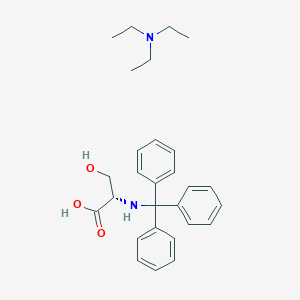
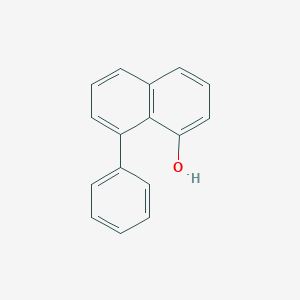
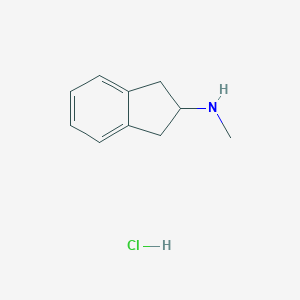
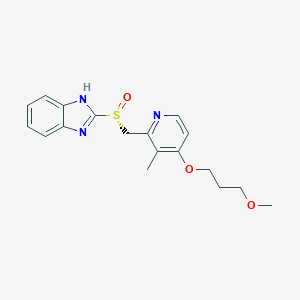
![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
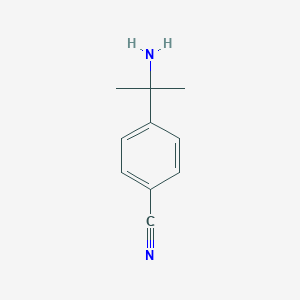
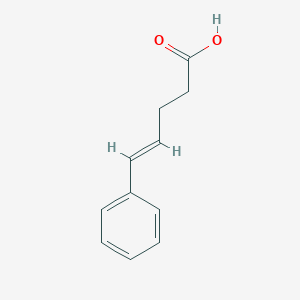
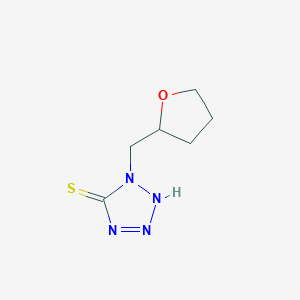
![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)
